2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide
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Overview
Description
The compound “2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide” is a complex organic molecule. It has a molecular weight of 330.4 and its molecular formula is C10 H10 N4 O3 S3 . The molecule contains a thiophene ring, which is a five-membered ring made up of one sulfur atom .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Specific methods for the synthesis of such compounds include the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, a pyrimidine ring, and an acetamide group . The thiophene ring is a five-membered ring with one sulfur atom . The pyrimidine ring is a six-membered ring with two nitrogen atoms .Physical and Chemical Properties Analysis
This compound has a molecular weight of 330.4 and its molecular formula is C10 H10 N4 O3 S3 . It has a logP value of 0.0953 and a logD value of 0.0953 . The compound also has a polar surface area of 102.657 .Properties
IUPAC Name |
2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-(2,6-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S3/c1-11-5-3-6-12(2)16(11)21-14(23)10-27-18-20-9-13(17(19)22-18)28(24,25)15-7-4-8-26-15/h3-9H,10H2,1-2H3,(H,21,23)(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKMEMMNBUUGPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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